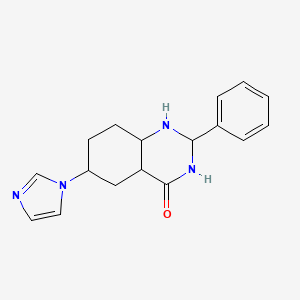

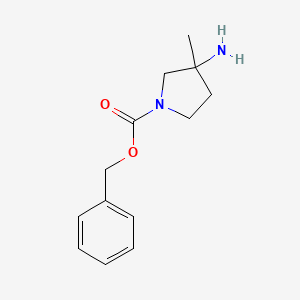

![molecular formula C13H19NO4S B572767 t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate CAS No. 1373233-18-1](/img/structure/B572767.png)

t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

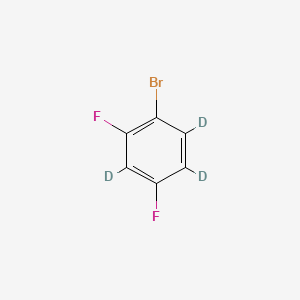

T-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is a chemical compound with the molecular formula C13H19NO4S . It is primarily used for research and development purposes .

Molecular Structure Analysis

The molecular structure of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is represented by the InChI code1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) . This indicates the presence of a carbamate group attached to a phenyl ring, which is further substituted with an ethanesulfonyl group. Physical And Chemical Properties Analysis

The molecular weight of t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate is 285.36 . Other physical and chemical properties such as density, melting point, and boiling point are not provided in the search results.Aplicaciones Científicas De Investigación

Environmental Degradation and Toxicology

N-phenyl carbamates, including compounds structurally related to t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate, have been extensively studied for their environmental degradation pathways, toxicology, and application as pesticides. For instance, chlorpropham (CIPC), a primary N-phenyl carbamate, has been used both as a weed control agent and a sprout suppressant. Studies have focused on its degradation via hydrolysis, biolysis, photolysis, and thermal processes, highlighting concerns regarding its environmental impact due to varying degradation rates and toxic breakdown products (Smith & Bucher, 2012).

Anticancer Research

Research into cinnamic acid derivatives, which share functional groups with carbamates, has revealed their potential in anticancer applications. These compounds have been evaluated for their antitumor efficacy, indicating a longstanding interest in their medicinal properties and underutilization in clinical settings despite their rich medicinal tradition (De, Baltas, & Bedos-Belval, 2011).

Green Chemistry Applications

The search for eco-friendly chemical processes has led to the exploration of non-phosgene methods for synthesizing N-substituted carbamates, highlighting the move towards safer, more sustainable chemical synthesis techniques. These studies emphasize the industrial potential of alkyl carbamates and the exploration of carbon dioxide as a green chemical feedstock, suggesting avenues for the environmentally conscious synthesis of compounds including t-Butyl N-[3-(ethanesulfonyl)phenyl]carbamate (Jianpen, 2014).

Nonchromatographic Bioseparation

In the field of bioseparation, innovative nonchromatographic technologies such as three-phase partitioning (TPP) have been applied for the extraction, separation, and purification of bioactive molecules. This technique showcases the potential for rapid, efficient, and scalable separation processes that could be relevant for the production and purification of carbamate-based pharmaceuticals and bioactive compounds (Yan et al., 2018).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-(3-ethylsulfonylphenyl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO4S/c1-5-19(16,17)11-8-6-7-10(9-11)14-12(15)18-13(2,3)4/h6-9H,5H2,1-4H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWXCMTVTEXQBDY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=CC=CC(=C1)NC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70742960 |

Source

|

| Record name | tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1373233-18-1 |

Source

|

| Record name | tert-Butyl [3-(ethanesulfonyl)phenyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70742960 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

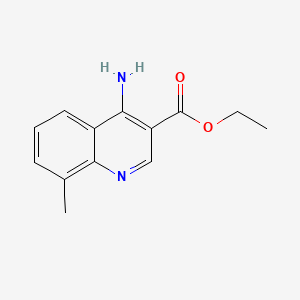

![Acetamide, N-[(3R)-3-pyrrolidinylmethyl]-](/img/structure/B572696.png)

![6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazole](/img/structure/B572707.png)